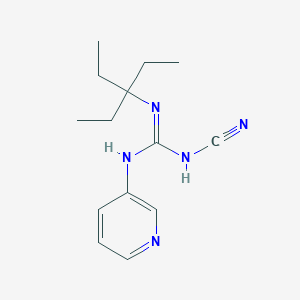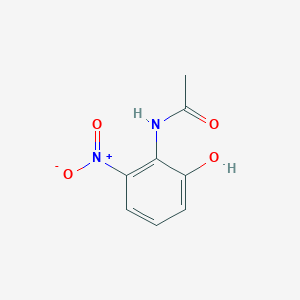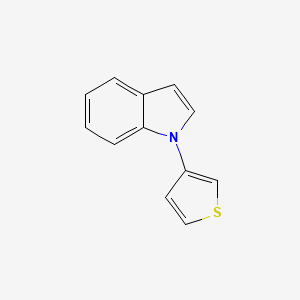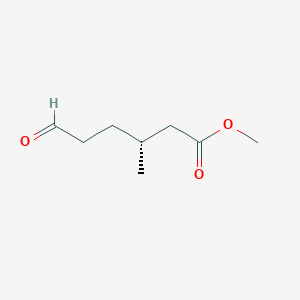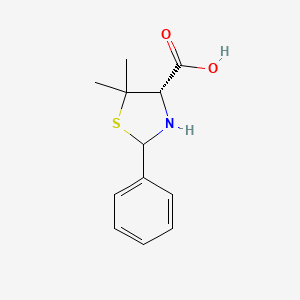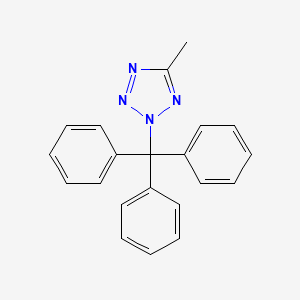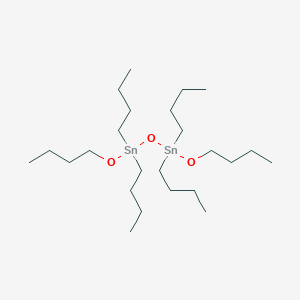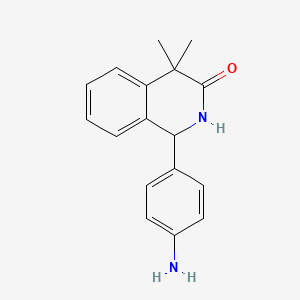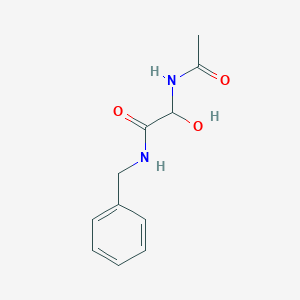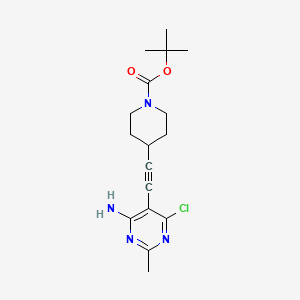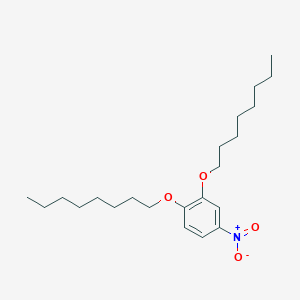
Benzene, 4-nitro-1,2-bis(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-nitro-1,2-bis(octyloxy)-: is an organic compound characterized by the presence of two octyloxy groups and a nitro group attached to a benzene ring. This compound is part of the nitrobenzene family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-nitro-1,2-bis(octyloxy)- typically involves the nitration of 3,4-dioctyloxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, 4-nitro-1,2-bis(octyloxy)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as p-toluenesulfonic acid, can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 4-nitro-1,2-bis(octyloxy)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an alcohol solvent.
Major Products Formed:
Reduction: 3,4-Dioctyloxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Benzene, 4-nitro-1,2-bis(octyloxy)- is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of Benzene, 4-nitro-1,2-bis(octyloxy)- are studied for their potential as bioactive compounds. These derivatives may exhibit antimicrobial or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, Benzene, 4-nitro-1,2-bis(octyloxy)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Benzene, 4-nitro-1,2-bis(octyloxy)- and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
3,4-Dichloronitrobenzene: Similar in structure but with chlorine atoms instead of octyloxy groups.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of octyloxy groups and a carboxylic acid group instead of a nitro group.
Uniqueness: Benzene, 4-nitro-1,2-bis(octyloxy)- is unique due to the presence of long alkyl chains (octyloxy groups), which impart distinct physical and chemical properties. These long chains increase the compound’s hydrophobicity and influence its reactivity and interactions with other molecules .
Properties
CAS No. |
4956-40-5 |
|---|---|
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-nitro-1,2-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-17-26-21-16-15-20(23(24)25)19-22(21)27-18-14-12-10-8-6-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI Key |
ZJFBCTKYCQMNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


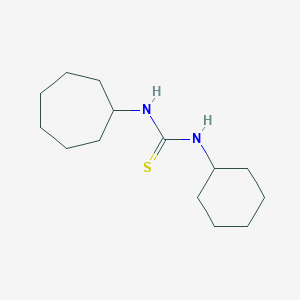
![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)
![4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B8478434.png)
